

The Accidental Discovery and Enduring Threat of Tabun (GA): A Technical Overview

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Compound of Interest

Compound Name: *Tabun*

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An in-depth guide for researchers, scientists, and drug development professionals on the history, mechanism, and properties of the first G-series nerve agent.

Discovered in the pursuit of agricultural advancement, the nerve agent **Tabun** (GA) represents a pivotal and dark chapter in the history of organic chemistry. Its synthesis marked the advent of the G-series nerve agents, a class of highly toxic organophosphorus compounds that continue to pose a significant threat to global security. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and mechanism of action of **Tabun**, tailored for a scientific audience.

A Serendipitous and Sinister Discovery

Tabun was first synthesized in January 1936 by the German chemist Dr. Gerhard Schrader at the I.G. Farbenindustrie laboratory in Leverkusen.^{[1][2][3]} Schrader's primary objective was the development of novel organophosphate insecticides to combat world hunger.^{[1][4][5]} During his research, he synthesized ethyl dimethylphosphoramidocyanidate, a compound that proved to be a potent insecticide but also exhibited extreme toxicity to mammals.^{[1][3][4]} The name "**Tabun**" is derived from the German word "tabu," meaning taboo, reflecting its unsuitability for its intended agricultural purpose due to its lethality.^[6]

Recognizing its potential as a chemical warfare agent, the German military began large-scale production of **Tabun** in 1942 at a dedicated facility in Dyhernfurth (now Brzeg Dolny, Poland).^{[2][6][7]} It is estimated that approximately 12,000 metric tons of **Tabun** were manufactured before the plant was captured by the Soviet Army at the end of World War II.^{[2][6]} The Soviets

subsequently dismantled the factory and relocated it to Russia.[2][6] Although stockpiled by Nazi Germany, **Tabun** was never deployed in combat during the war.[8] However, it was later used by Iraq in the Iran-Iraq War in the 1980s.[2][8][9] Due to its relative ease of production compared to other nerve agents, **Tabun** remains a proliferation concern.[6][8]

Physicochemical Properties of Tabun (GA)

Tabun is a colorless to brown liquid, with a faint fruity or bitter almond-like odor when impure; the pure compound is odorless.[2][6][10] It is a volatile substance, though less so than Sarin (GB).[7][11][12] The following table summarizes its key quantitative properties.

Property	Value
Chemical Formula	C5H11N2O2P[6][13]
Molar Mass	162.13 g/mol [6][14]
Appearance	Colorless to brown liquid[6]
Odor	Faintly fruity or almond-like; odorless when pure[6][10]
Boiling Point	240-247.5 °C (464-477.5 °F)[6][13]
Melting Point	-50 °C (-58 °F)[6][10]
Vapor Density	5.6 (air = 1)[10][13]
Liquid Density	1.077 - 1.0887 g/cm ³ at 20-25 °C[6][10]
Vapor Pressure	0.07 mmHg at 25 °C[6][15]
Solubility in Water	9.8 g/100 g at 25 °C[6]
Flash Point	78 °C (172.4 °F)[10][13]

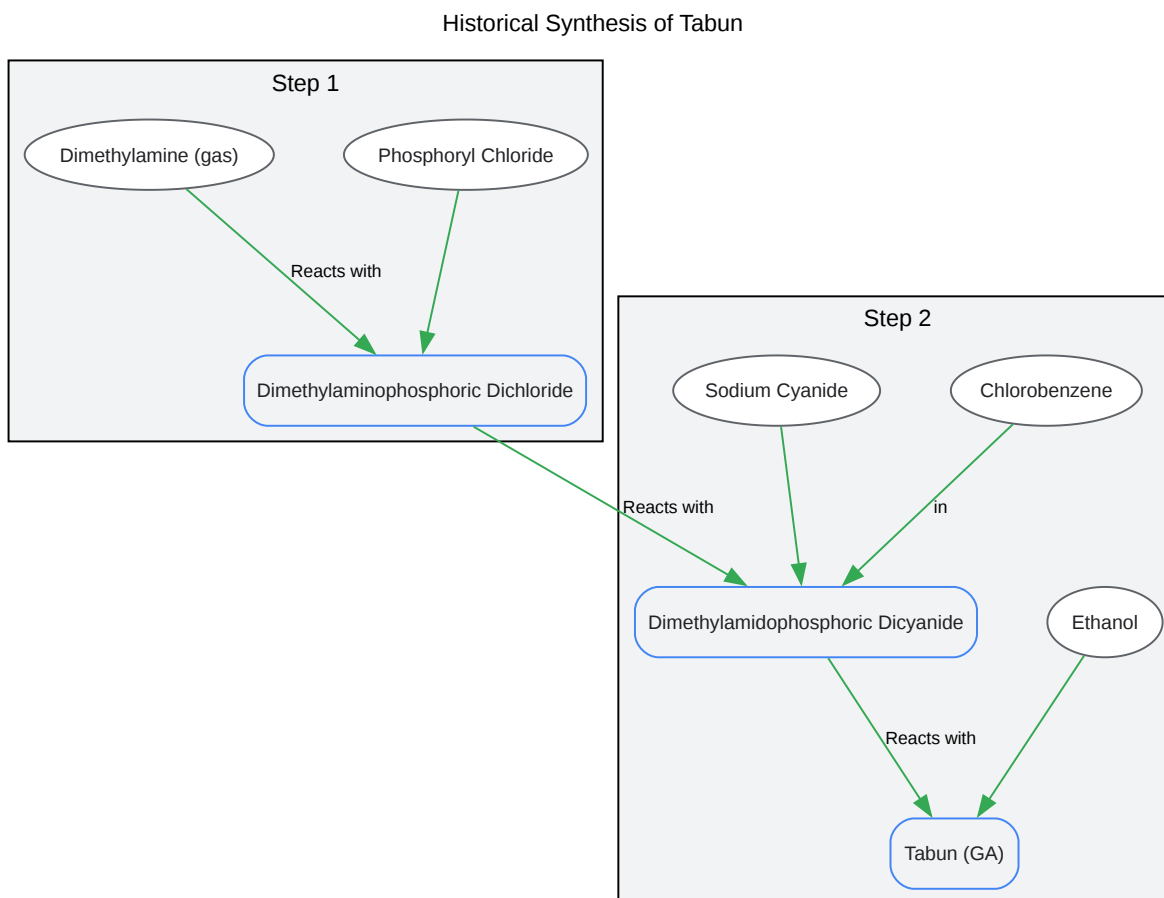
Historical Synthesis Protocol

The industrial-scale synthesis of **Tabun** during World War II was a two-step process developed by Schrader.[6][7] The process required significant safety precautions due to the corrosive

nature of the intermediates and the high toxicity of the final product, with final reactions conducted behind double glass walls.[6]

Step 1: Synthesis of Dimethylaminophosphoric Dichloride Gaseous dimethylamine was reacted with an excess of phosphoryl chloride. This reaction yielded dimethylaminophosphoric dichloride and dimethylammonium chloride. The dimethylaminophosphoric dichloride was then purified by vacuum distillation.[7]

Step 2: Synthesis of **Tabun** The purified dimethylaminophosphoric dichloride was then reacted with an excess of sodium cyanide dispersed in dry chlorobenzene. This produced the intermediate dimethylamidophosphoric dicyanide and sodium chloride. Subsequently, absolute ethanol was added, which reacted with the intermediate to yield **Tabun** and hydrogen cyanide. The final mixture was filtered to remove insoluble salts and then subjected to vacuum distillation to remove hydrogen cyanide and excess chlorobenzene, resulting in the technical-grade product.[7]



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A simplified workflow of the historical two-step synthesis of **Tabun**.

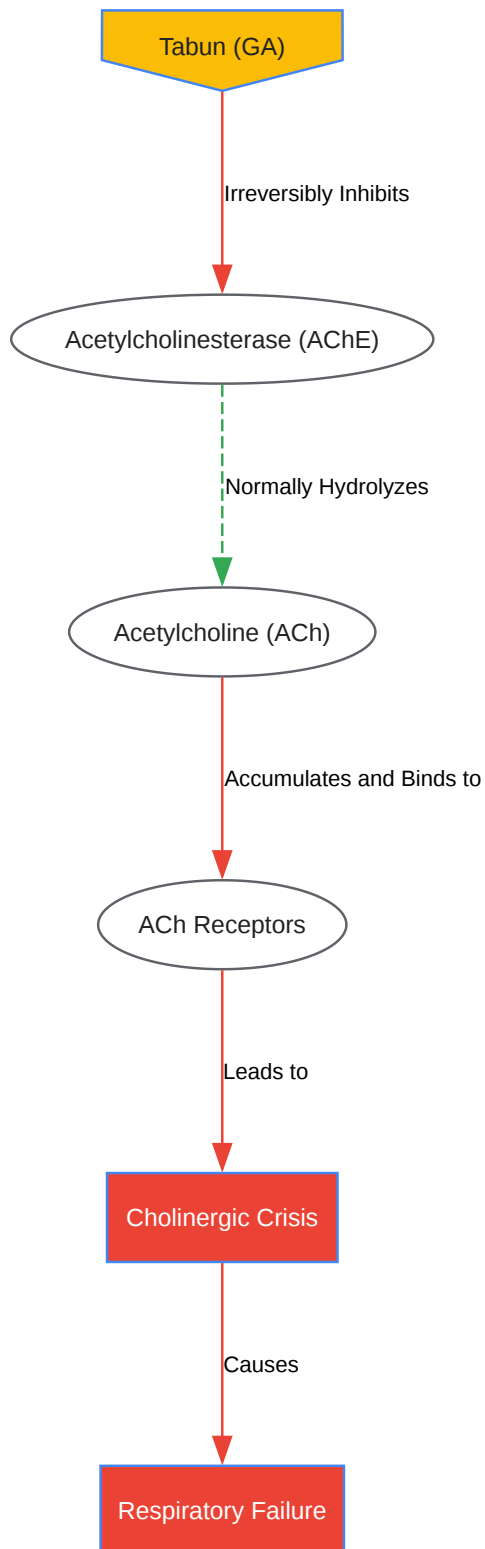
Mechanism of Action: Acetylcholinesterase Inhibition

Tabun, like other organophosphate nerve agents, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).^{[1][6][8][16]} AChE is crucial for the normal functioning of

the nervous system, where it is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][6]

The mechanism of inhibition involves the irreversible phosphorylation of a serine residue at the active site of AChE by **Tabun**.^[6] This covalent modification renders the enzyme inactive. Consequently, acetylcholine accumulates in the synaptic cleft, leading to persistent stimulation of muscarinic and nicotinic acetylcholine receptors.^{[6][17]} This overstimulation results in a cholinergic crisis, characterized by a wide range of symptoms.^[16] The ultimate cause of death from **Tabun** exposure is typically respiratory failure, resulting from the paralysis of the diaphragm and intercostal muscles due to constant contraction.^[6]

Signaling Pathway of Tabun Toxicity

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The signaling pathway illustrating how **Tabun** induces toxicity.

Clinical Manifestations of Tabun Exposure

The onset and severity of symptoms following **Tabun** exposure depend on the dose and route of administration.[6] Inhalation of **Tabun** vapor leads to a rapid onset of symptoms, often within seconds to minutes, while absorption through the skin results in a slower onset.[6][12]

- **Mild to Moderate Exposure:** Symptoms can include miosis (pinpoint pupils), rhinorrhea (runny nose), excessive salivation, dyspnea (difficulty breathing) due to bronchoconstriction, sweating, nausea, vomiting, and muscle fasciculations.[6][11][13]
- **Severe Exposure:** In addition to the above symptoms, severe exposure can rapidly lead to loss of consciousness, convulsions, flaccid paralysis, copious respiratory secretions, apnea, and death.[6][11][13]

Treatment for **Tabun** poisoning must be administered rapidly and typically involves the administration of atropine to block the effects of excess acetylcholine at muscarinic receptors, and an oxime, such as pralidoxime chloride (2-PAM), to reactivate the phosphorylated acetylcholinesterase.[13] However, the efficacy of oximes is time-dependent and must be administered soon after exposure.[7][13]

Conclusion

The discovery of **Tabun** was a landmark event that opened the door to the development of a new class of chemical warfare agents. Its history serves as a stark reminder of the dual-use potential of chemical research. A thorough understanding of its properties, synthesis, and mechanism of action is essential for the development of effective medical countermeasures and for informing international efforts to prevent the proliferation and use of such devastating weapons, as regulated by the Chemical Weapons Convention.[6][8]

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